molecular formula C15H22ClN3O B5490288 N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea

N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea

Cat. No. B5490288
M. Wt: 295.81 g/mol
InChI Key: SLQMXBYXWVRCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NPC-15437 belongs to the class of urea derivatives and has a molecular weight of 337.88 g/mol.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea is not fully understood. However, it has been proposed that N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea acts by inhibiting the activity of certain enzymes, such as tyrosine kinases and proteasomes, which are involved in cell growth and survival. N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to induce apoptosis and inhibit cell growth by downregulating the expression of certain genes involved in cell proliferation. In diabetes research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter proteins and enhancing insulin signaling. In neurodegenerative disorder research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to protect against oxidative stress and improve cognitive function by reducing the production of reactive oxygen species and enhancing mitochondrial function.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in lab experiments include its synthetic accessibility, high purity, and well-characterized chemical properties. N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea can also be easily modified to generate new derivatives with potentially improved therapeutic properties. However, the limitations of using N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea research. One potential direction is to investigate the therapeutic potential of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in other diseases, such as cardiovascular diseases and inflammatory disorders. Another potential direction is to develop new derivatives of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea with improved pharmacological properties, such as increased solubility and reduced toxicity. Furthermore, the exact mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with ethyl carbamate to form N-(4-chlorophenyl) carbamate. The intermediate is then reacted with 1-methyl-4-piperidone to form N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea. The final product can be purified through recrystallization or chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to inhibit the growth of breast cancer cells and induce apoptosis. In diabetes research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to protect against oxidative stress and improve cognitive function.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(1-methylpiperidin-4-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-19-10-7-12(8-11-19)6-9-17-15(20)18-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMXBYXWVRCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[2-(1-methylpiperidin-4-yl)ethyl]urea

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